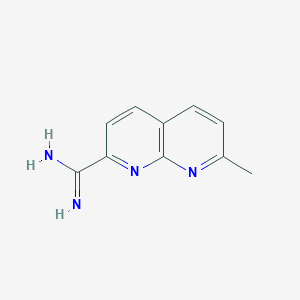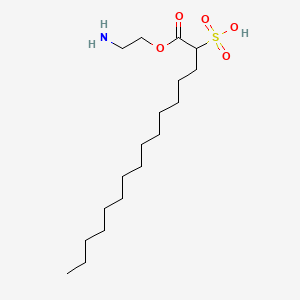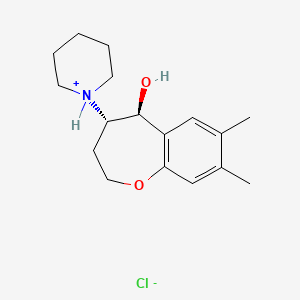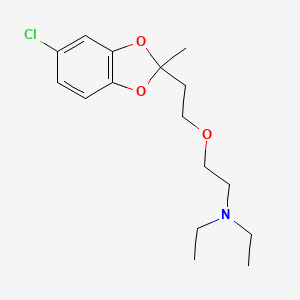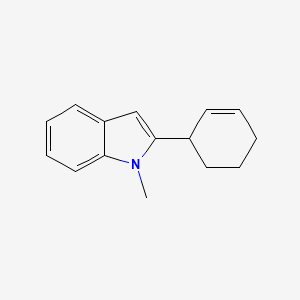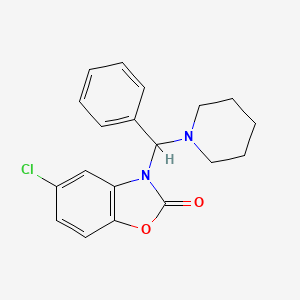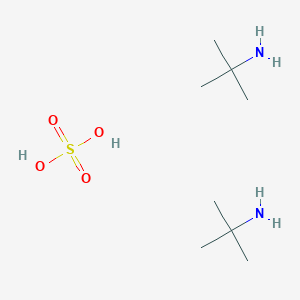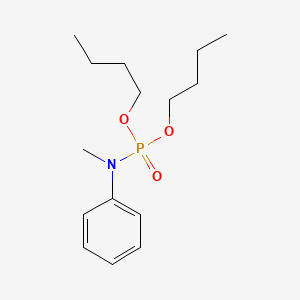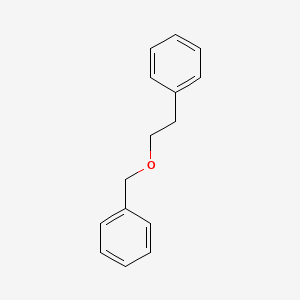
Benzyl 2-phenylethyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 2-phenylethyl ether, also known as (2-phenylethoxy)methylbenzene, is an organic compound with the molecular formula C15H16O. It is characterized by the presence of a benzyl group attached to a 2-phenylethyl ether moiety. This compound is a colorless to pale yellow liquid with a pleasant aromatic odor and is soluble in many organic solvents .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Benzyl 2-phenylethyl ether can be synthesized through the Williamson ether synthesis, which involves the reaction of a benzyl halide with a 2-phenylethanol in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction proceeds via an S_N2 mechanism, resulting in the formation of the ether bond .
Industrial Production Methods: Industrial production of this compound typically involves the same Williamson ether synthesis but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .
Análisis De Reacciones Químicas
Types of Reactions: Benzyl 2-phenylethyl ether undergoes various chemical reactions, including:
Oxidation: The ether can be oxidized to form benzaldehyde and 2-phenylethanol using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Hydrogenolysis of the ether bond can yield benzyl alcohol and 2-phenylethanol. This reaction can be catalyzed by nickel or palladium catalysts under hydrogen gas.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: Hydrogen gas, nickel or palladium catalysts.
Substitution: NBS, halogenation conditions.
Major Products Formed:
Oxidation: Benzaldehyde, 2-phenylethanol.
Reduction: Benzyl alcohol, 2-phenylethanol.
Substitution: Benzyl bromide.
Aplicaciones Científicas De Investigación
Benzyl 2-phenylethyl ether has diverse applications in scientific research:
Chemistry: It is used as a model compound in studies of ether cleavage and hydrogenolysis reactions.
Biology: The compound is used in studies of enzyme-catalyzed reactions and metabolic pathways involving ether bonds.
Medicine: Research on this compound includes its potential use as a prodrug, where the ether bond is cleaved in vivo to release active pharmaceutical agents.
Mecanismo De Acción
The mechanism of action of benzyl 2-phenylethyl ether involves its cleavage through various chemical reactions. For example, in hydrogenolysis, the ether bond is broken by the addition of hydrogen, catalyzed by metals such as nickel or palladium. The cleavage results in the formation of benzyl alcohol and 2-phenylethanol. The molecular targets and pathways involved in these reactions depend on the specific conditions and catalysts used .
Comparación Con Compuestos Similares
Benzyl phenyl ether: Similar structure but lacks the 2-phenylethyl group.
Phenethyl phenyl ether: Similar structure but lacks the benzyl group.
Benzyl methyl ether: Contains a methyl group instead of the 2-phenylethyl group.
Uniqueness: Benzyl 2-phenylethyl ether is unique due to the presence of both benzyl and 2-phenylethyl groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound in synthetic chemistry and research applications .
Propiedades
Número CAS |
54894-37-0 |
|---|---|
Fórmula molecular |
C15H16O |
Peso molecular |
212.29 g/mol |
Nombre IUPAC |
2-phenylethoxymethylbenzene |
InChI |
InChI=1S/C15H16O/c1-3-7-14(8-4-1)11-12-16-13-15-9-5-2-6-10-15/h1-10H,11-13H2 |
Clave InChI |
MTWBNQBGOBEJKB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCOCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


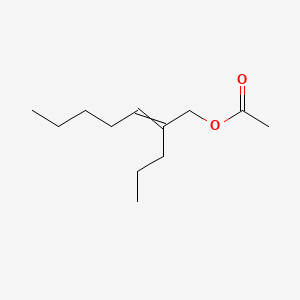
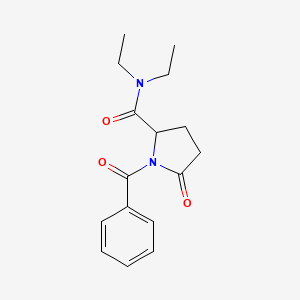
![Octadecanamide, N-[2-[(2-cyanoethyl)[2-[(2-cyanoethyl)amino]ethyl]amino]ethyl]-](/img/structure/B13758041.png)
